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Compound of Interest

Compound Name: MT-3014

Cat. No.: B15574017

This technical support center provides researchers, scientists, and drug development
professionals with essential information, troubleshooting guides, and frequently asked
guestions regarding drug-drug interaction (DDI) studies involving vimseltinib.

Frequently Asked Questions (FAQS)

Q1: What is the primary mechanism of concern for vimseltinib drug-drug interactions?

Al: The primary mechanism of concern for vimseltinib DDIs is its interaction with drug
transporters, specifically P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).
Vimseltinib is an inhibitor of both P-gp and BCRP.[1] Co-administration with substrates of these
transporters may lead to increased plasma concentrations of the substrate drugs, potentially
increasing their toxicity. Vimseltinib is also a substrate for P-gp, but co-administration with a P-
gp inhibitor did not result in clinically significant changes to vimseltinib's pharmacokinetics.[1][2]

Q2: Does vimseltinib have a significant potential for cytochrome P450 (CYP) enzyme-mediated
drug interactions?

A2: No, vimseltinib has a low risk for CYP-mediated DDIs. In vitro studies have shown that it
has high IC50 values (> 75 umol/L) for all major CYP isoforms and does not exhibit time-
dependent or metabolism-dependent inhibition.[3] Furthermore, CYP enzymes are not
anticipated to play a major role in the metabolism of vimseltinib.[1][4]
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Q3: What are the recommendations for co-administering vimseltinib with P-gp or BCRP
substrates?

A3: It is recommended to avoid the concomitant use of vimseltinib with P-gp and BCRP
substrates.[1][2][5] If co-administration is unavoidable, vimseltinib should be administered at
least 4 hours prior to the P-gp or BCRP substrate.[1][2][5]

Q4: Are there any known clinical data on the interaction of vimseltinib with P-gp substrates?

A4: While dedicated clinical DDI studies appear limited in publicly available literature, model-
informed predictions suggest a significant interaction. For instance, co-administration of
vimseltinib with dabigatran, a P-gp substrate, is predicted to increase the AUC and Cmax of
dabigatran by 2- to 3-fold.[1]

Q5: How is vimseltinib metabolized and eliminated?

A5: Vimseltinib is primarily metabolized through oxidation, N-demethylation, and N-
dealkylation.[1][2][4] Elimination occurs through both feces (approximately 43%, with 9.1% as
unchanged drug) and urine (approximately 38%, with 5.1% as unchanged drug).[1][4]

Troubleshooting Guides
Issue 1: Unexpectedly high exposure of a co-administered drug in a preclinical in vivo study.

e Possible Cause: The co-administered drug may be a substrate of P-gp or BCRP, and its
efflux is being inhibited by vimseltinib.

e Troubleshooting Steps:

o Verify if the co-administered drug is a known P-gp or BCRP substrate by reviewing
literature or using in silico prediction tools.

o Conduct an in vitro transporter inhibition assay to confirm the interaction between
vimseltinib and the transporter responsible for the efflux of the co-administered drug.

o If the interaction is confirmed, consider a dose reduction of the co-administered drug in
subsequent studies.
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o Alternatively, if clinically relevant, advise a time-staggered dosing schedule, administering
vimseltinib at least 4 hours before the substrate drug.[1][2][5]

Issue 2: Inconsistent results in in vitro P-gp inhibition assays.

e Possible Cause: Variability in experimental conditions, such as cell line passage number,
incubation times, or concentration of the probe substrate.

e Troubleshooting Steps:

o Ensure consistent cell passage numbers for all experiments, as transporter expression

can vary with passage.

o Optimize the incubation time to be within the linear range of transport for the probe

substrate.

o Use a well-characterized P-gp probe substrate (e.g., digoxin, calcein-AM) at a
concentration below its Km for P-gp.

o Include both a positive control inhibitor (e.g., verapamil, cyclosporin A) and a negative
control in each assay plate to ensure assay performance.

Data Presentation

Table 1: Summary of In Vitro Cytochrome P450 Inhibition by Vimseltinib
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CYP Isoform IC50 (pmoliL) Time-Dependent Inhibition
CYP1A2 >75 No
CYP2B6 >75 No
CYP2C8 >75 No
CYP2C9 >75 No
CYP2C19 >75 No
CYP2D6 >75 No
CYP3A4 >75 No

Data sourced from preclinical

in vitro metabolism studies.[3]

Table 2: Summary of Vimseltinib Interaction with Drug Transporters

Vimseltinib as a

Vimseltinib as an

Clinical
Recommendation

Transporter o for Co-
Substrate Inhibitor o . ]
administration with
Substrates
Avoid concomitant
use. If unavoidable,
Yes (IC50 = 4.35 o ) o
P-gp (MDR1) Yes administer vimseltinib
pumol/L) )
at least 4 hours prior.
[1][2][5]
Avoid concomitant
BCRP No Yes
use.[1][2][5]
- Avoid concomitant
OCT2 Not specified Yes
use.[1][5]
IC50 value for P-gp
inhibition is from in
vitro studies.[3]
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Table 3: Predicted Pharmacokinetic Interaction between Vimseltinib and Dabigatran (a P-gp
Substrate)

Predicted Change with

Co-administered Drug Parameter . o
Vimseltinib

Dabigatran AUC 2- to 3-fold increase

Dabigatran Cmax 2- to 3-fold increase

Data based on model-informed

approaches.[1]

Experimental Protocols

Representative Experimental Protocol for In Vitro P-gp Inhibition Assay

This is a representative protocol based on standard industry practices, as the specific protocol
for vimseltinib is not publicly available.

Objective: To determine the half-maximal inhibitory concentration (IC50) of vimseltinib for P-
glycoprotein (P-gp)-mediated transport.

Materials:

e Caco-2 or MDCK-MDR1 cell line

o Transwell® inserts (e.g., 24-well format)

e Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
e Digoxin (P-gp probe substrate)

e Vimseltinib (test inhibitor)

o Verapamil (positive control inhibitor)

o LC-MS/MS for quantification of digoxin
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Methodology:

e Cell Culture and Seeding: Culture Caco-2 or MDCK-MDRL1 cells to confluence on Transwell®
inserts to form a polarized monolayer. Monitor monolayer integrity by measuring the
transepithelial electrical resistance (TEER).

 Bidirectional Transport Assay:
o Apical to Basolateral (A-to-B) Transport:

» Pre-incubate the cell monolayers with HBSS containing different concentrations of
vimseltinib or verapamil on both the apical and basolateral sides for 30-60 minutes at
37°C.

» [nitiate the transport assay by adding HBSS containing digoxin and the respective
inhibitor concentration to the apical (donor) compartment. The basolateral (receiver)
compartment will contain HBSS with the inhibitor.

» Incubate for a defined period (e.g., 120 minutes) at 37°C with gentle shaking.

» At the end of the incubation, collect samples from the basolateral compartment for LC-
MS/MS analysis.

o Basolateral to Apical (B-to-A) Transport:
» Follow the same pre-incubation procedure.

» [nitiate the transport assay by adding HBSS containing digoxin and the inhibitor to the
basolateral (donor) compartment. The apical (receiver) compartment will contain HBSS
with the inhibitor.

» Incubate and collect samples from the apical compartment for LC-MS/MS analysis.
o Data Analysis:

o Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A
directions.
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o Calculate the efflux ratio (ER) as the ratio of Papp (B-to-A) / Papp (A-to-B).

o Determine the percent inhibition of P-gp-mediated efflux at each vimseltinib concentration
relative to the vehicle control.

o Plot the percent inhibition against the logarithm of vimseltinib concentration and fit the data
to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations
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Caption: Vimseltinib's mechanism of action on the CSF1R signaling pathway.
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Caption: General experimental workflow for assessing drug-drug interactions.
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Caption: Logical relationships of vimseltinib's drug-drug interaction potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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